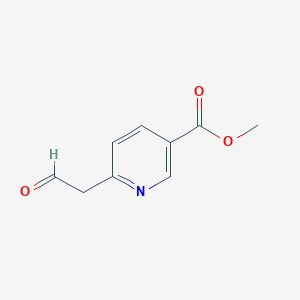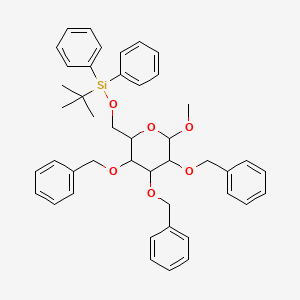
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with a unique structure that combines an indane moiety with an acetic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylindanone.
Reduction: The 6-methylindanone is reduced to 6-methyl-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding secondary alcohol.
Oxidation to Acid: Finally, the secondary alcohol is oxidized to this compound using Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
作用機序
The mechanism of action of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The indane moiety may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Indane-1-acetic acid: Similar structure but lacks the methyl group at the 6-position.
2,3-Dihydro-1H-inden-1-ylacetic acid: Similar structure but lacks the methyl group.
Phenylacetic acid: Similar functional group but lacks the indane ring.
Uniqueness
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
62677-78-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
InChIキー |
CPDKYLNNHVQPNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC2CC(=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















